Morphine monohydrate

Vue d'ensemble

Description

Morphine monohydrate is a naturally occurring opiate found in the opium poppy (Papaver somniferum). It is primarily used as an analgesic for the relief of moderate to severe pain. This compound acts directly on the central nervous system to relieve pain and is often used in clinical settings for pain management in conditions such as myocardial infarction, kidney stones, and during labor .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of morphine and its derivatives has been a subject of extensive research. The total synthesis of morphine involves multiple steps, starting from simple organic molecules. One of the classical methods involves the synthesis of morphine from thebaine, another alkaloid found in the opium poppy. The process includes several steps such as oxidation, reduction, and cyclization reactions .

Industrial Production Methods

Industrial production of morphine typically involves the extraction of the compound from opium poppy latex. The latex is processed to isolate morphine, which is then purified through various chemical processes. The extracted morphine can be converted into different salts, such as morphine sulfate or morphine hydrochloride, for medical use .

Analyse Des Réactions Chimiques

Types of Reactions

Morphine monohydrate undergoes various chemical reactions, including:

Oxidation: Morphine can be oxidized to form compounds such as morphine-N-oxide.

Reduction: Reduction of morphine can lead to the formation of dihydromorphine.

Substitution: Morphine can undergo substitution reactions, particularly at the nitrogen atom, to form derivatives like N-phenethylmorphine.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides are used for substitution reactions.

Major Products

Oxidation: Morphine-N-oxide

Reduction: Dihydromorphine

Substitution: N-phenethylmorphine

Applications De Recherche Scientifique

Medical Applications

Morphine monohydrate is predominantly used in medical settings for the management of moderate to severe pain. Its applications include:

- Pain Management : It is commonly administered for acute pain conditions such as myocardial infarction, kidney stones, and labor pains. Morphine's efficacy in alleviating pain has been well-documented, making it a standard treatment in palliative care and cancer management .

- Management of Dyspnea : Case studies have demonstrated the use of nebulized morphine to alleviate dyspnea in patients with end-stage chronic lung disease and heart failure. In these instances, patients reported significant relief from breathlessness with minimal changes in vital signs .

- Opioid Use Disorder : Morphine is also employed as a slow-release formulation for opioid substitution therapy in certain regions, providing an alternative for individuals who cannot tolerate methadone or buprenorphine .

Scientific Research Applications

This compound serves as a critical compound in various scientific research domains:

- Chemistry : As a starting material, this compound is utilized in synthesizing various derivatives and analogs that may exhibit altered pharmacological properties.

- Biological Studies : Research on morphine's interaction with opioid receptors has provided insights into its effects on the central nervous system (CNS). Studies have focused on its mechanisms of action, particularly its binding affinity to mu-opioid receptors, which are integral to its analgesic effects .

Case Study 1: Nebulized Morphine for Dyspnea

A study involving four patients with advanced lung disease showed that nebulized morphine effectively reduced dyspnea without significant adverse effects on arterial blood gases or vital signs. Patients experienced notable improvements in breathlessness during treatment .

Case Study 2: Breastfeeding and Morphine

Research indicated that breastfeeding mothers using intravenous PCA morphine exhibited infants with better alertness and orientation compared to non-breastfed infants or those whose mothers used meperidine. The study highlighted the importance of maternal medication management during breastfeeding .

Mécanisme D'action

Morphine monohydrate exerts its effects by binding to opioid receptors in the central nervous system. It primarily targets the mu-opioid receptor, leading to analgesia, sedation, and euphoria. The binding of morphine to these receptors inhibits the release of neurotransmitters involved in pain transmission, thereby reducing the perception of pain .

Comparaison Avec Des Composés Similaires

Similar Compounds

Codeine: Another naturally occurring opiate with similar analgesic properties but less potent than morphine.

Hydromorphone: A semi-synthetic derivative of morphine with higher potency.

Oxymorphone: Similar to hydromorphone but with different pharmacokinetic properties

Uniqueness

Morphine monohydrate is unique due to its high efficacy in pain relief and its ability to be used in various formulations for different routes of administration. Its natural occurrence and historical significance also set it apart from other synthetic opioids .

Activité Biologique

Morphine monohydrate, a potent opioid analgesic, is primarily used for pain management and has significant biological activity affecting various physiological systems. This article explores its mechanisms of action, pharmacokinetics, therapeutic applications, and case studies highlighting its clinical use.

Morphine exerts its effects primarily through the activation of opioid receptors, particularly the mu-opioid receptor (MOR). This interaction blocks nociceptive signal transmission in the central nervous system (CNS) and modulates pain perception. The following table summarizes the key receptor interactions of morphine:

| Receptor Type | Action | Effect |

|---|---|---|

| Mu-opioid receptor (MOR) | Agonist | Analgesia, euphoria, respiratory depression |

| Kappa-opioid receptor (KOR) | Agonist | Analgesia, sedation |

| Delta-opioid receptor (DOR) | Agonist | Modulation of mood and anxiety |

Morphine's binding affinity to these receptors leads to a complex pharmacological profile that includes analgesic effects and potential side effects such as respiratory depression and addiction .

Pharmacokinetics

The pharmacokinetic properties of morphine are critical for understanding its clinical applications. Morphine is absorbed in the gastrointestinal tract with a bioavailability ranging from 80% to 100%, depending on the route of administration. The following pharmacokinetic parameters are notable:

- Onset of Action :

- Intravenous (IV): ~5 minutes

- Intramuscular (IM): ~15 minutes

- Oral: ~20 minutes

- Elimination Half-life : 2–3 hours

- Volume of Distribution : 5.31 L/kg

- Protein Binding : Approximately 35% .

Therapeutic Applications

Morphine is widely used in clinical settings for managing severe pain, particularly in cancer patients and those undergoing major surgeries. Additionally, it has been utilized in treating dyspnea in patients with advanced respiratory diseases. A case study involving nebulized morphine demonstrated significant relief from breathlessness in patients with end-stage lung disease, indicating its effectiveness beyond traditional pain management .

Case Studies

-

Nebulized Morphine for Dyspnea :

- Patients : Four individuals with end-stage chronic lung disease and heart failure.

- Outcome : All patients reported relief from breathlessness with minimal changes in arterial blood gas levels, suggesting that nebulized morphine is well tolerated and effective for symptom relief in palliative care settings .

- Respiratory Effects in Animal Studies :

Research Findings

Recent studies have further elucidated morphine's biological activity:

- Binding Affinity : Morphine has a high affinity for the mu-opioid receptor, which is linked to its analgesic properties. Its metabolites, such as morphine-6-glucuronide (M6G), also play a crucial role in its overall efficacy .

- Effects on Immune System : Morphine has been shown to influence cytokine production and neutrophil activity, suggesting a complex interplay between pain management and immune response modulation .

Propriétés

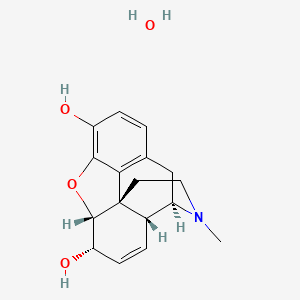

IUPAC Name |

(4R,4aR,7S,7aR,12bS)-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-7,9-diol;hydrate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO3.H2O/c1-18-7-6-17-10-3-5-13(20)16(17)21-15-12(19)4-2-9(14(15)17)8-11(10)18;/h2-5,10-11,13,16,19-20H,6-8H2,1H3;1H2/t10-,11+,13-,16-,17-;/m0./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYXRQFVHZFEWSY-VYKNHSEDSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC23C4C1CC5=C2C(=C(C=C5)O)OC3C(C=C4)O.O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CC[C@]23[C@@H]4[C@H]1CC5=C2C(=C(C=C5)O)O[C@H]3[C@H](C=C4)O.O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6009-81-0 | |

| Record name | Morphine monohydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006009810 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-diol,7,8-didehydro-4,5-epoxy-17-methyl-(5-alpha,6-alpha)-morphinan-mono | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MORPHINE MONOHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/41TQ665R1X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.